Cas no 2137767-89-4 (2-(Azetidin-3-yl)benzoic acid)

2-(Azetidin-3-yl)benzoic acid 化学的及び物理的性質
名前と識別子
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- GS0524
- EN300-843211
- 2137767-89-4
- 2-(azetidin-3-yl)benzoic acid
- 2-(Azetidin-3-yl)benzoic acid
-
- MDL: MFCD31590121
- インチ: 1S/C10H11NO2/c12-10(13)9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)
- InChIKey: ZZSCEDDRVRUMAL-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C1CNC1)=O
計算された属性
- 精确分子量: 177.078978594g/mol
- 同位素质量: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 49.3Ų
2-(Azetidin-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843211-10g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 10g |
$6144.0 | 2023-09-02 | ||
Enamine | EN300-843211-1g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 1g |
$1429.0 | 2023-09-02 | ||
Enamine | EN300-843211-1.0g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 1.0g |
$1429.0 | 2025-03-21 | |
Enamine | EN300-843211-0.25g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 0.25g |
$1315.0 | 2025-03-21 | |
Enamine | EN300-843211-0.5g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 0.5g |
$1372.0 | 2025-03-21 | |
Enamine | EN300-843211-10.0g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 10.0g |
$6144.0 | 2025-03-21 | |
Enamine | EN300-843211-5.0g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 5.0g |
$4143.0 | 2025-03-21 | |
Enamine | EN300-843211-5g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 5g |
$4143.0 | 2023-09-02 | ||
Enamine | EN300-843211-0.05g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 0.05g |
$1200.0 | 2025-03-21 | |
Enamine | EN300-843211-0.1g |
2-(azetidin-3-yl)benzoic acid |
2137767-89-4 | 95.0% | 0.1g |
$1257.0 | 2025-03-21 |
2-(Azetidin-3-yl)benzoic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2-(Azetidin-3-yl)benzoic acidに関する追加情報
Recent Advances in the Study of 2-(Azetidin-3-yl)benzoic acid (CAS: 2137767-89-4)
2-(Azetidin-3-yl)benzoic acid (CAS: 2137767-89-4) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique azetidine ring and benzoic acid moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activities, making it a subject of intense investigation for drug discovery and development.
The synthesis of 2-(Azetidin-3-yl)benzoic acid has been optimized through several innovative approaches. A recent study published in the Journal of Medicinal Chemistry detailed a high-yield, stereoselective synthesis method that enhances the compound's purity and scalability. The researchers employed a combination of palladium-catalyzed cross-coupling reactions and ring-closing metathesis to achieve the desired product with minimal by-products. This advancement is crucial for large-scale production and further pharmacological evaluations.
In terms of biological activity, 2-(Azetidin-3-yl)benzoic acid has demonstrated potent inhibitory effects on specific enzymatic targets. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound acts as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC6. This finding is significant given the role of HDAC6 in various pathological conditions, including cancer and neurodegenerative diseases. The study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
Further investigations into the pharmacokinetic properties of 2-(Azetidin-3-yl)benzoic acid have revealed favorable drug-like characteristics. A preclinical study conducted by a team at the University of Cambridge evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated good oral bioavailability and moderate plasma protein binding, which are desirable traits for drug candidates. Additionally, the compound exhibited minimal toxicity in animal models, supporting its potential for further clinical development.
Recent collaborations between academic institutions and pharmaceutical companies have accelerated the translation of 2-(Azetidin-3-yl)benzoic acid into therapeutic applications. For instance, a partnership between MIT and a leading biotech firm has led to the development of a new class of HDAC inhibitors based on the compound's scaffold. These derivatives are currently undergoing Phase I clinical trials for the treatment of multiple myeloma, with preliminary results showing promising efficacy and safety profiles.
In conclusion, 2-(Azetidin-3-yl)benzoic acid (CAS: 2137767-89-4) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its optimized synthesis, potent biological activity, and favorable pharmacokinetic properties make it a valuable candidate for further research and development. Continued exploration of its therapeutic potential, particularly in oncology and neurology, is expected to yield significant advancements in the coming years.
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